Ban orl 24

Vue d'ensemble

Description

BAN ORL 24 est un antagoniste puissant et sélectif du récepteur peptidique nociceptine/orphanine FQ (N/OFQ) (NOP), qui est un récepteur couplé aux protéines G impliqué dans la régulation de diverses activités cérébrales . Le composé a une forte affinité pour les récepteurs NOP et est utilisé en recherche scientifique pour étudier la modulation de la douleur et d'autres fonctions neurologiques .

Mécanisme D'action

Target of Action

Ban orl 24 is a selective inhibitor of the Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) receptor . The NOP receptor is a G protein-coupled receptor that plays a crucial role in regulating various brain activities .

Mode of Action

This compound exhibits a high affinity for the NOP receptor, making it a potent NOP inhibitor . When tested with CHO (hNOP) cells, this compound demonstrated a high affinity to the cell membrane and higher selectivity compared with classical opioid receptors .

Biochemical Pathways

In SG neurons heterologously expressing NOP receptors with an enhanced basal facilitation ratio, treatment with this compound for 50 seconds enhanced the Ca2+ current amplitude for both prepulse and postpulse . This suggests that this compound may modulate calcium ion channels, affecting the downstream signaling pathways.

Pharmacokinetics

It is soluble in dmso , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

In the mouse tail withdrawal assay, administration of this compound (10 mg/kg) combined with N/OFQ (1 nmol) antagonized the pronociceptive and antinociceptive effects of given supraspinally and spinally, respectively . . This suggests that this compound can modulate pain perception.

Action Environment

It is recommended to store this compound at -20°c , suggesting that temperature could affect its stability.

Analyse Biochimique

Biochemical Properties

Ban orl 24 interacts primarily with the nociceptin receptor, inhibiting its activity with high affinity. The compound has a dissociation constant (K_i) of 0.24 nM in radioligand binding assays using Chinese hamster ovary cell membranes expressing the human nociceptin receptor . This compound is selective for the nociceptin receptor over other opioid receptors, such as the mu, delta, and kappa opioid receptors, with significantly higher K_i values for these receptors . This selectivity is crucial for its role in biochemical reactions, as it ensures targeted inhibition of the nociceptin receptor without affecting other opioid receptors.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In Chinese hamster ovary cells expressing the nociceptin receptor, this compound reduces nociceptin-induced GTPγS binding and calcium mobilization . This inhibition of nociceptin receptor activity leads to decreased intracellular signaling and modulation of pain perception. Additionally, this compound has been shown to inhibit electrically induced twitches in isolated mouse and rat vas deferens, as well as isolated guinea pig ileum, indicating its impact on smooth muscle contraction .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the nociceptin receptor, where it acts as an antagonist. By binding to the receptor, this compound prevents the activation of the receptor by its natural ligand, nociceptin . This inhibition results in decreased activation of downstream signaling pathways, such as the inhibition of adenylate cyclase and reduction of cyclic adenosine monophosphate levels . Consequently, this compound modulates pain perception and other nociceptin receptor-mediated processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability under various storage conditions, with a shelf life of up to four years when stored at -20°C . In in vitro studies, this compound maintains its inhibitory effects on nociceptin receptor activity over extended periods, indicating its potential for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, administration of this compound at a dose of 10 mg/kg has been shown to reverse the thermal and mechanical antinociceptive activities induced by a dual agonist of the mu opioid and nociceptin receptors This indicates that this compound can effectively counteract nociceptin receptor-mediated analgesia at specific dosages

Metabolic Pathways

This compound is involved in metabolic pathways related to its interaction with the nociceptin receptor. The compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions to form metabolites These metabolites may have different pharmacological properties and contribute to the overall effects of this compound

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is likely to interact with specific transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in target tissues . The distribution of this compound within the body is influenced by factors such as its solubility, molecular weight, and affinity for the nociceptin receptor. Understanding these transport and distribution mechanisms is essential for optimizing the therapeutic use of this compound.

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptor, the nociceptin receptor. Upon binding to the receptor, this compound may be localized to specific cellular compartments, such as the plasma membrane or intracellular vesicles . This localization is crucial for its activity, as it ensures that this compound can effectively inhibit nociceptin receptor signaling. Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific subcellular locations, further influencing its function and efficacy.

Méthodes De Préparation

La synthèse de BAN ORL 24 implique plusieurs étapes, commençant par la préparation de la structure principale, qui comprend un fragment spirobenzofurane-pipéridine. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau spirobenzofurane-pipéridine : Ceci est réalisé par une série de réactions de cyclisation.

Introduction du fragment pyrrolidine : Cette étape implique le couplage du noyau spirobenzofurane-pipéridine avec un dérivé de pyrrolidine.

Modifications finales :

Analyse Des Réactions Chimiques

BAN ORL 24 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels sur la molécule.

Substitution : Le composé peut subir des réactions de substitution, en particulier aux fragments benzyle et pyrrolidine.

Les réactifs et conditions courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Recherche sur la douleur : Il est utilisé pour étudier la modulation de la douleur par la voie du récepteur NOP.

Études neurologiques : Le composé aide à comprendre le rôle des récepteurs NOP dans diverses activités cérébrales.

Recherche sur le cancer : This compound est en cours d'investigation pour son utilisation potentielle en recherche sur le cancer en raison de ses effets sur les voies de signalisation cellulaire.

Études analgésiques : Le composé est utilisé pour explorer de nouveaux médicaments analgésiques qui ciblent le récepteur NOP.

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement le récepteur NOP. Le récepteur NOP est un récepteur couplé aux protéines G qui, lorsqu'il est activé par son ligand naturel la nociceptine, module la douleur et d'autres fonctions neurologiques. This compound se lie au récepteur NOP avec une forte affinité, empêchant la nociceptine d'activer le récepteur. Cette inhibition conduit à une réduction de la signalisation de la douleur et d'autres effets connexes .

Applications De Recherche Scientifique

BAN ORL 24 has several scientific research applications, including:

Pain Research: It is used to study the modulation of pain through the NOP receptor pathway.

Neurological Studies: The compound helps in understanding the role of NOP receptors in various brain activities.

Cancer Research: This compound is being investigated for its potential use in cancer research due to its effects on cell signaling pathways.

Analgesic Studies: The compound is used to explore new analgesic drugs that target the NOP receptor.

Comparaison Avec Des Composés Similaires

BAN ORL 24 est unique en raison de sa forte sélectivité et de sa puissance en tant qu'antagoniste du récepteur NOP. Des composés similaires comprennent :

J-113397 : Un autre antagoniste du récepteur NOP avec une sélectivité inférieure à celle de this compound.

UFP-101 : Un antagoniste du récepteur NOP à base de peptide avec des propriétés pharmacocinétiques différentes.

SB-612111 : Un antagoniste du récepteur NOP non peptidique avec des degrés de sélectivité et de puissance variables.

This compound se distingue par sa forte affinité et sa sélectivité pour le récepteur NOP, ce qui en fait un outil précieux en recherche scientifique.

Propriétés

IUPAC Name |

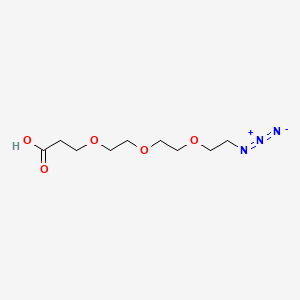

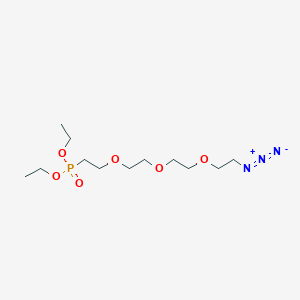

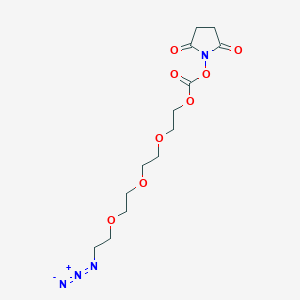

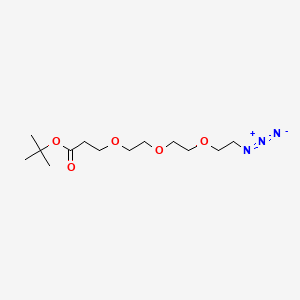

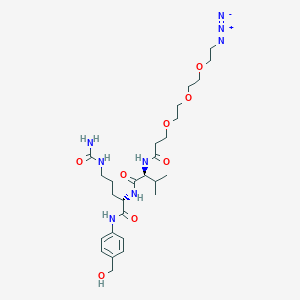

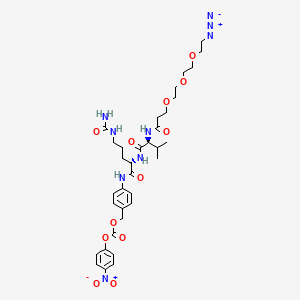

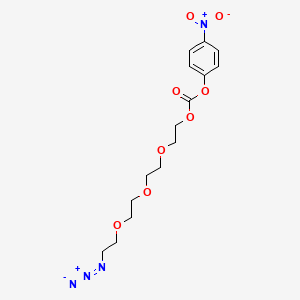

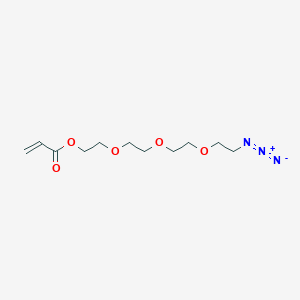

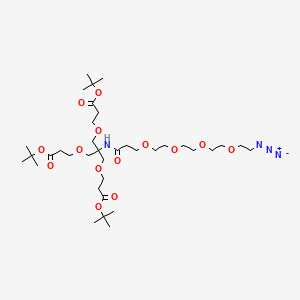

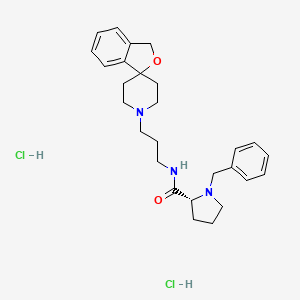

(2R)-1-benzyl-N-(3-spiro[1H-2-benzofuran-3,4'-piperidine]-1'-ylpropyl)pyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2.2ClH/c31-26(25-12-6-17-30(25)20-22-8-2-1-3-9-22)28-15-7-16-29-18-13-27(14-19-29)24-11-5-4-10-23(24)21-32-27;;/h1-5,8-11,25H,6-7,12-21H2,(H,28,31);2*1H/t25-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEVITHVDIQNJY-KHZPMNTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)C(=O)NCCCN3CCC4(CC3)C5=CC=CC=C5CO4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BAN ORL 24?

A1: this compound functions as a nociceptin/orphanin FQ (NOP) receptor antagonist. [, , ] This means it binds to the NOP receptor and blocks the actions of its natural ligand, nociceptin/orphanin FQ.

Q2: The research mentions an "antidepressant-like effect" of this compound. How is this effect linked to its interaction with the NOP receptor?

A2: While the exact mechanisms are still being investigated, studies suggest that the antidepressant-like effect of this compound might be related to the modulation of catecholaminergic systems in the brain. [, ] This suggests that blocking NOP receptors with this compound could influence the activity of neurotransmitters like dopamine and norepinephrine, which are known to play a role in mood regulation.

Q3: One study mentions the impact of this compound on "VMN SF-1/ARC POMC synapses." Can you elaborate on the significance of this finding?

A3: This research highlights the potential role of this compound in influencing energy homeostasis. [] The ventromedial nucleus of the hypothalamus (VMN), specifically neurons expressing steroidogenic factor-1 (SF-1), and proopiomelanocortin (POMC) neurons in the arcuate nucleus (ARC) are key players in regulating appetite and energy balance. The study suggests that this compound might exert its effects by modulating neurotransmission at these synapses, potentially impacting feeding behavior and energy expenditure.

Q4: What are the future directions for research on this compound based on these findings?

A4: Future research could focus on several aspects:

- Further elucidating the link between NOP receptor antagonism and the catecholaminergic system: This includes investigating the specific signaling pathways and brain regions involved in mediating the antidepressant-like effects of this compound. [, ]

- Exploring the therapeutic potential of this compound in metabolic disorders: This involves conducting preclinical and clinical studies to assess its efficacy in managing conditions like obesity and metabolic syndrome. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.